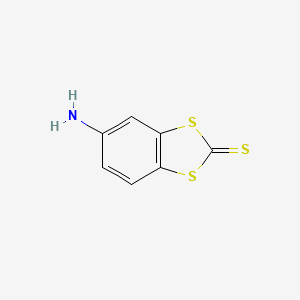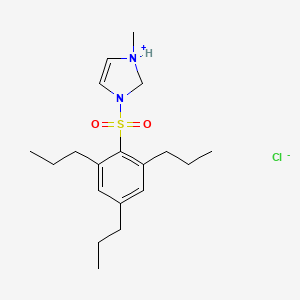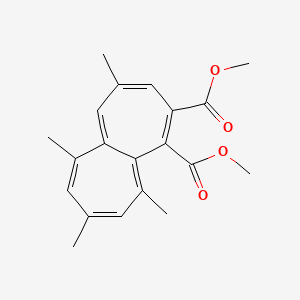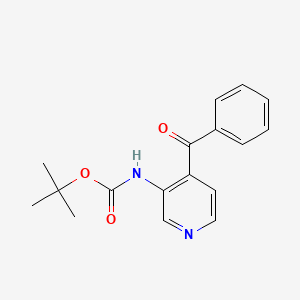
tert-butyl N-(4-benzoylpyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(4-benzoylpyridin-3-yl)carbamate: is a chemical compound with the molecular formula C17H18N2O3 It is a derivative of pyridine and is characterized by the presence of a tert-butyl group, a benzoyl group, and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-benzoylpyridin-3-yl)carbamate typically involves the reaction of 4-benzoylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
- Dissolve 4-benzoylpyridine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-(4-benzoylpyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace the hydrogen atoms on the ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic reagents, solvents like dichloromethane or ethanol.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Hydrolysis: Corresponding amine and carbon dioxide.
Applications De Recherche Scientifique
Chemistry: tert-butyl N-(4-benzoylpyridin-3-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the areas of cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl N-(4-benzoylpyridin-3-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, altering their activity and function. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. Additionally, the benzoyl and pyridine groups can participate in non-covalent interactions such as hydrogen bonding and π-π stacking, further modulating the compound’s biological effects.
Comparaison Avec Des Composés Similaires
- tert-butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-butyl N-(3-acetylpyridin-4-yl)carbamate
- tert-butyl benzyl(4-hydroxybutyl)carbamate
Comparison: tert-butyl N-(4-benzoylpyridin-3-yl)carbamate is unique due to the presence of both a benzoyl group and a pyridine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For example, the presence of the benzoyl group can enhance its ability to interact with aromatic residues in proteins, while the pyridine ring can participate in coordination with metal ions.
Propriétés
Numéro CAS |
112175-40-3 |
|---|---|
Formule moléculaire |
C17H18N2O3 |
Poids moléculaire |
298.34 g/mol |
Nom IUPAC |
tert-butyl N-(4-benzoylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,3)22-16(21)19-14-11-18-10-9-13(14)15(20)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,19,21) |
Clé InChI |
IAMWBSPBTLYYHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-Benzylideneamino]-5-(diethylamino)phenol](/img/structure/B14316696.png)
![2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14316703.png)
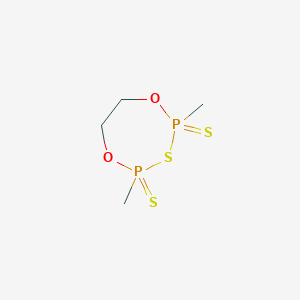
![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)
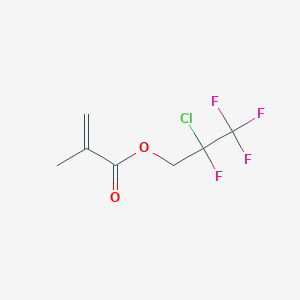
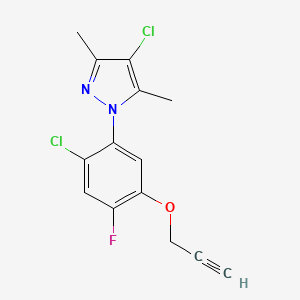
![1-Anilino-3-[ethyl(phenyl)amino]propan-2-ol](/img/structure/B14316735.png)
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
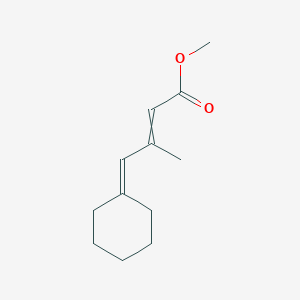
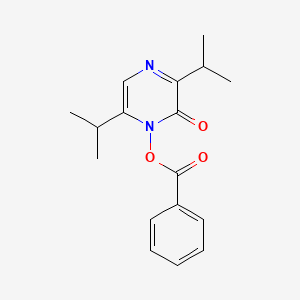
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)
